Cyclo(D-Pro-L-Val)
Description
Cyclo(D-Pro-L-Val) is a cyclic dipeptide (diketopiperazine, DKP) composed of D-proline and L-valine residues. It has a molecular formula of C₁₀H₁₆N₂O₂, an average mass of 196.250 Da, and a rigid bicyclic structure with two stereocenters . This compound is characterized by its resistance to proteolysis and conformational stability, attributed to the D-configuration of proline and intramolecular hydrogen bonding .
First isolated from Streptomyces sp. and Antarctic krill-derived actinomycetes, Cyclo(D-Pro-L-Val) exhibits notable β-glucosidase inhibitory activity (IC₅₀: 0.5 µM) and antifungal effects against Fusarium graminearum . Its stereospecificity distinguishes it from synthetic stereoisomers, which show reduced efficacy .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
XLUAWXQORJEMBD-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(D-Pro-L-Val) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. The linear dipeptide D-Pro-L-Val can be synthesized using standard peptide coupling reactions, such as the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS). The cyclization of the linear dipeptide to form the cyclic dipeptide can be achieved by heating the linear dipeptide in an appropriate solvent, such as acetic acid or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of Cyclo(D-Pro-L-Val) typically involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the industrial production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support and inducing cyclization under controlled conditions .
Chemical Reactions Analysis
Hydrolysis and Stability
Cyclo(D-Pro-L-Val) undergoes hydrolysis under acidic or basic conditions, breaking the diketopiperazine ring:
-
Acidic Hydrolysis : Cleavage at the amide bonds, yielding linear dipeptides (D-Pro-L-Val).
-
Basic Hydrolysis : Results in amino acid salts (D-proline and L-valine).
Table 1: Hydrolysis Conditions and Products
| Condition | Temperature | Time | Products |
|---|---|---|---|
| 1M HCl | 100°C | 6h | D-Pro-L-Val (linear) |
| 1M NaOH | 80°C | 4h | D-Pro⁻Na⁺ + L-Val⁻Na⁺ |
Conformational Dynamics
The compound adopts solvent-dependent conformations:
-
DMSO-d₆ : Similar to crystalline state, stabilized by hydrogen bonding .
-
Trifluoroethanol : All-trans conformation, enhancing solubility in polar solvents .
These conformations influence reactivity, particularly in nucleophilic or electrophilic environments .
Biological Interactions
Cyclo(D-Pro-L-Val) modulates microbial communication and enzyme activity:
-
Quorum Sensing : Acts as a partial agonist/antagonist of LuxR-type receptors in Pseudomonas aeruginosa, interfering with acyl-homoserine lactone signaling .
-
Enzyme Inhibition : Suppresses phosphorylation of IKKα and NF-κB, reducing inflammatory responses .
Table 2: Biological Activity in Model Systems
| System | Effect | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| P. aeruginosa | Quorum-sensing modulation | 50 µM | |
| Macrophages (RAW264) | NF-κB pathway inhibition | 10 µM |
Stereochemical Reactivity
The D-Pro-L-Val configuration confers distinct reactivity compared to L-Pro-L-Val:
-
Antibacterial Selectivity : Active against Staphylococcus aureus (MIC = 32 µg/mL) but inactive against Escherichia coli .
-
Plant Growth Modulation : Promotes root elongation in rice seedlings at 10 µM, contrasting with growth inhibition by L-Pro-L-Val .
Oxidation and Derivatization
Cyclo(D-Pro-L-Val) resists oxidation at proline’s pyrrolidine ring but undergoes side-chain modifications:
-
Valine Isopropyl Group : Susceptible to halogenation or hydroxylation under radical initiators (e.g., AIBN).
-
Proline Ring : Stable under mild oxidants (e.g., H₂O₂) but degrades with strong agents (e.g., KMnO₄).
Scientific Research Applications
Cyclo(D-Pro-L-Val) is a cyclic dipeptide with a diketopiperazine structure that has garnered interest for its diverse applications in scientific research, including chemistry, biology, medicine, and industry . It can be compared to other similar cyclic dipeptides like Cyclo(L-Pro-L-Val), Cyclo(D-Pro-L-Leu), and Cyclo(L-Pro-L-Phe), which differ in amino acid composition and stereochemistry, leading to variations in biological activities.
Scientific Research Applications
Chemistry
Cyclo(D-Pro-L-Val) serves as a building block in synthesizing complex molecules and as a model for studying peptide cyclization.
Biology
This compound is investigated for its role in microbial communication and quorum sensing. In microbial systems, Cyclo(D-Pro-L-Val) can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation.
Medicine
Cyclo(D-Pro-L-Val) is explored for its potential antimicrobial and anticancer properties.
Industry
Due to its antimicrobial properties, Cyclo(D-Pro-L-Val) has potential use as a bioactive compound in agricultural applications, such as biopesticides.
Related Research
- Antifungal Activity: Cyclo(D-Pro-L-Val) has shown antifungal activity against F. graminearum .
- Enzyme Inhibition: Cyclo (D-Pro-L-Val) can act as a specific β-Glucosidase inhibitor .
- Tree Disease Treatment: Cyclo(d-Pro-l-Val) is potentially useful in treating tree diseases that affect pine forests .
- Nematicidal Activity: Cyclo(d-Pro-l-Leu), which shares structural similarities with Cyclo(D-Pro-L-Val), has demonstrated nematocidal activity, suggesting potential applications in crop pest control .
- Virulence Factor Inhibition: Cyclic dipeptides like cyclo(L-Pro-L-Phe), which is similar in structure to Cyclo(D-Pro-L-Val), can inhibit virulence factors in Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of Cyclo(D-Pro-L-Val) involves its interaction with specific molecular targets and pathways. In microbial systems, it can modulate quorum sensing by interacting with quorum-sensing receptors, leading to changes in gene expression and biofilm formation. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic dipeptides (DKPs) share a core bicyclic structure but differ in amino acid composition, stereochemistry, and bioactivity. Below is a detailed comparison of Cyclo(D-Pro-L-Val) with structurally or functionally related DKPs.
Table 1: Structural and Functional Comparison of Cyclo(D-Pro-L-Val) with Analogues
Key Observations :
Stereochemistry Dictates Activity :
- Cyclo(D-Pro-L-Val) inhibits β-glucosidase, whereas its L-Pro-L-Val isomer shows weak antitumor effects . The D-configuration enhances rigidity and target specificity .
- Cyclo(D-Pro-L-Leu) targets nematodes and Aspergillus, while Cyclo(D-Pro-L-Val) is specific to Fusarium .
Amino Acid Side Chains Influence Function: Hydrophobic residues (Val, Leu, Ile) correlate with antifungal/nematocidal activity . Aromatic residues (Phe, Tyr) in Cyclo(L-Phe-L-Pro) broaden antimicrobial scope .
Rarity of D-Amino Acids: DKPs with D-amino acids (e.g., Cyclo(D-Pro-L-Val), Cyclo(D-Ile-L-Pro)) are uncommon in nature and often linked to unique bioactivities .
Table 2: Enzyme Inhibitory Profiles of Selected DKPs
Notable Findings :
- Cyclo(D-Pro-L-Val) binds β-glucosidase via hydrogen bonding and hydrophobic interactions, exploiting its rigid conformation .
- Synthetic stereoisomers of Cyclo(D-Pro-L-Val) show reduced activity, underscoring the necessity of D-Pro-L-Val configuration .
Conformational and Stability Differences
Evidence from NMR studies () reveals that Cyclo(D-Pro-L-Val) adopts a folded conformation due to CH-π interactions (H9 chemical shift: 2.43–2.44 ppm), while its L-Pro-L-Val counterpart displays an extended conformation (H8α shift: 1.64 ppm). This folding enhances proteolytic resistance and target binding . In contrast, Cyclo(D-Pro-L-Leu) lacks similar folding, explaining its divergent nematocidal mechanism .
Biological Activity
Cyclo(D-Pro-L-Val) is a cyclic dipeptide that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings on the compound, highlighting its mechanisms of action, efficacy in various biological applications, and potential therapeutic uses.
Chemical Structure and Properties
Cyclo(D-Pro-L-Val) is a diketopiperazine (DKP) composed of D-proline and L-valine. The cyclic structure contributes to its stability and bioactivity. The unique arrangement of amino acids allows for specific interactions with biological targets, enhancing its pharmacological potential.
1. Antimicrobial Activity
Cyclo(D-Pro-L-Val) has demonstrated significant antimicrobial properties. Research indicates that it acts as a specific β-glucosidase inhibitor, which may contribute to its antimicrobial effects against various pathogens. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer properties of cyclo(D-Pro-L-Val) have been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| HCT-116 | 30 | Moderate inhibition |
| HeLa | 33.3 | Moderate inhibition |
| PANC-1 | 50 | Moderate inhibition |
These findings suggest that cyclo(D-Pro-L-Val) may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
3. Enzyme Inhibition
Cyclo(D-Pro-L-Val) has been identified as a potent inhibitor of β-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and may have implications for managing conditions like diabetes .
The mechanisms underlying the biological activities of cyclo(D-Pro-L-Val) are complex and involve multiple pathways:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction : By inhibiting β-glucosidase, cyclo(D-Pro-L-Val) alters carbohydrate metabolism, affecting energy production in microbial cells.
- Gene Expression Modulation : Treatment with cyclo(D-Pro-L-Val) has been associated with changes in the expression of genes related to stress responses and apoptosis .
Study on Anticancer Efficacy
A study conducted on the effects of cyclo(D-Pro-L-Val) on cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested on HCT-116, HeLa, and PANC-1 cells, showing varying degrees of cytotoxicity with IC50 values ranging from 30 to 50 μg/mL. These results highlight the potential of cyclo(D-Pro-L-Val) as an anticancer agent .
Study on Antimicrobial Properties
In another study focusing on its antimicrobial activity, cyclo(D-Pro-L-Val) exhibited effective inhibition against specific bacterial strains at concentrations as low as 0.1 μg/mL. This suggests its potential use in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
